molecular formula C18H26N2O2S B2355895 (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035008-14-9

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2355895
CAS No.: 2035008-14-9
M. Wt: 334.48
InChI Key: GIKSJLFRLMGTGO-ONEGZZNKSA-N
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Description

The compound (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:

  • A thiophen-2-yl acrylamide backbone, which contributes to π-π stacking interactions and electronic properties.
  • This scaffold is prevalent in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-18(4-3-17-2-1-13-23-17)19-14-15-5-9-20(10-6-15)16-7-11-22-12-8-16/h1-4,13,15-16H,5-12,14H2,(H,19,21)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKSJLFRLMGTGO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structure and potential pharmacological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group attached to an acrylamide backbone. Its molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3} with a molecular weight of 318.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H26N2O3C_{18}H_{26}N_{2}O_{3}
Molecular Weight318.4 g/mol
Chemical Structure[Structure Image]

Target Receptors

The primary biological target for this compound is believed to be the κ-opioid receptor (KOR) . As a selective antagonist at KOR, it may influence biochemical pathways related to pain perception, mood regulation, and stress response.

Biochemical Pathways

The antagonistic action on KOR can lead to significant effects in various physiological processes:

  • Pain modulation : KOR antagonists are known to alter pain signaling pathways.
  • Mood regulation : The modulation of KOR can affect emotional states and stress responses.

Pharmacokinetics

Preliminary studies indicate that this compound exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This suggests potential for effective bioavailability and therapeutic application.

Anticancer Potential

Research into similar compounds has indicated that structures containing thiophene and acrylamide motifs often exhibit significant anticancer properties. For instance, compounds with similar configurations have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D) .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with thiophene rings have been associated with antibacterial and antifungal activities due to their ability to interact with microbial enzymes or membranes .

Case Studies

  • Anticancer Activity : A study evaluated the effects of related compounds on A549 lung carcinoma cells, showing that modifications in the thiophene moiety significantly enhanced antiproliferative activity .
  • Antimicrobial Effects : In vitro tests demonstrated that compounds similar in structure exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound 5112 ()
  • Structure : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide.
  • Key Differences :
    • Contains a 4-nitrophenyl group (strong electron-withdrawing) instead of the tetrahydro-pyran-piperidine system.
    • Propylamine substituent vs. the target compound’s bicyclic amine.
  • Implications : The nitro group may enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s oxygen-rich tetrahydro-pyran .
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide ()
  • Structure: Features a cyano group and pyrazole-thiophene hybrid.
  • Pyrazole ring introduces additional nitrogen-based interactions.
  • Synthesis : X-ray crystallography confirms planar acrylamide geometry, suggesting stronger intermolecular stacking than the target compound’s flexible piperidine-pyran system .
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (, Example 14)
  • Structure : Shares the tetrahydro-2H-pyran-4-amine core but linked via a cyclopentyl-carbonyliperidine group.
  • Key Differences :
    • Cyclopentyl spacer may reduce steric hindrance compared to the target’s piperidin-4-ylmethyl bridge.
    • Molecular weight (399.2 vs. ~408 for the target compound, estimated) suggests differences in solubility .

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₉H₂₅N₂O₂S (estimated) ~408.5 Bicyclic amine, thiophene acrylamide
Compound 5112 C₂₀H₂₀N₄O₃S 420.5 Nitrophenyl, dual acrylamide groups
Example 14 () C₂₅H₃₈N₂O₂ 399.2 Piperidine-carbonyliperidine, tetrahydro-pyran
  • The target compound’s tetrahydro-pyran-piperidine system likely improves blood-brain barrier penetration compared to Example 14’s cyclopentyl group.

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